Propionitrile, 3-(2-fluoroethoxy)-
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Overview
Description
Propionitrile, 3-(2-fluoroethoxy)- is an organic compound with the molecular formula C5H8FNO. It is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionitrile, 3-(2-fluoroethoxy)- can be synthesized through the reaction of 2-fluoroethanol with acrylonitrile. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:
CH2=CHCN+FCH2CH2OH→CH3CH2CN+H2O
Industrial Production Methods
Industrial production of propionitrile, 3-(2-fluoroethoxy)- involves the ammoxidation of propanol or propionaldehyde in the presence of a catalyst. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Propionitrile, 3-(2-fluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Propionitrile, 3-(2-fluoroethoxy)- is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of high-energy density lithium metal batteries as an electrolyte solvent.
Mechanism of Action
The mechanism of action of propionitrile, 3-(2-fluoroethoxy)- involves its interaction with molecular targets and pathways. The compound’s fluorinated nitrile group is responsible for its high oxidative stability and low volatility, making it an effective solvent in various chemical reactions . The exact molecular targets and pathways are still under investigation, but its unique chemical structure allows it to participate in a wide range of reactions.
Comparison with Similar Compounds
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with similar solvent properties but lacks the fluorinated ethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated nitrile compound with higher oxidative stability and non-flammability.
Uniqueness
Propionitrile, 3-(2-fluoroethoxy)- is unique due to its specific fluorinated ethoxy group, which imparts distinct chemical properties such as high oxidative stability and low volatility. These properties make it particularly useful in applications requiring stable and non-flammable solvents .
Properties
CAS No. |
353-18-4 |
---|---|
Molecular Formula |
C5H8FNO |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)propanenitrile |
InChI |
InChI=1S/C5H8FNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 |
InChI Key |
NTBYEBVGKXKYSB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCF)C#N |
Origin of Product |
United States |
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